9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromenooxazinone class, characterized by a fused chromene-oxazine scaffold. This structure is modified at position 9 with a furan-2-ylmethyl group and at position 3 with a 2-methoxyphenyl substituent. Chromenooxazinones are synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, yielding tautomeric hemi-aminals influenced by solvent polarity and substituent electronics ().
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-20-7-3-2-6-16(20)19-13-28-23-17(22(19)25)8-9-21-18(23)12-24(14-29-21)11-15-5-4-10-27-15/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDWDAFTACHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical evidence.
Chemical Structure and Synthesis
The molecular structure of the compound features a chromeno[8,7-e][1,3]oxazin core with substituents that include a furan ring and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield.
Synthetic Route Overview
- Starting Materials : Furan-2-carbaldehyde and 2-methoxyphenyl derivatives.
- Reagents : Use of catalysts such as ionic liquids or traditional organic solvents.
- Reaction Conditions : Optimized temperature and reaction time to enhance yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance:
- In Vitro Antifungal Activity : The compound showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like Miconazole .
- In Vitro Antibacterial Activity : It also exhibited moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 9-Furan | C. albicans | 25 |
| 9-Furan | A. niger | 15 |
| 9-Furan | E. coli | 48 |
| 9-Furan | S. aureus | 52 |
The proposed mechanism involves the inhibition of specific enzymes critical for fungal cell membrane synthesis, particularly targeting ergosterol biosynthesis pathways. This inhibition is similar to that observed with established antifungal agents .
Case Studies
- Study on Ergosterol Biosynthesis : A detailed study demonstrated that the compound inhibited the enzyme lanosterol 14α-demethylase in C. albicans, leading to reduced ergosterol levels in treated cultures. This was evidenced by spectrophotometric analysis showing decreased ergosterol peaks at specific wavelengths .
- Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this derivative showed superior activity against certain fungal strains, indicating the significance of its unique structural features in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Chromenooxazinone derivatives vary in substituents at positions 3 (aryl groups) and 9 (alkyl/heteroaryl chains), significantly impacting their physicochemical and biological profiles. Below is a comparative analysis:
*Molecular weight estimated based on structural similarity.
Key Structural and Functional Differences
- The furan-2-ylmethyl group at R9 differs from the furan-3-ylmethyl group in Compound 7 (), which showed dual osteoblast/osteoclast modulation. Substitution at furan positions (2 vs. 3) may affect steric interactions and binding affinity.
Biological Activity Trends :
- Antiviral Activity : Benzyl-substituted derivatives (e.g., 6a, 6b) exhibit moderate antiviral activity, with higher yields (40–70%) correlating with bulkier substituents ().
- Anti-Osteoporosis Activity : Compound 7’s furan-3-ylmethyl group enhances osteoblast differentiation via BMP/Smad signaling and inhibits osteoclastogenesis via RANKL pathways, outperforming ipriflavone in vivo (). The target compound’s furan-2-ylmethyl group may offer distinct pharmacokinetic properties.
- Synthetic Accessibility: Hydroxyalkyl-substituted derivatives (e.g., 4a, 4b) are synthesized in high yields (65–83%) via aminomethylation (), whereas benzyl analogs (6a–e) require column chromatography, yielding 40–70% ().
Spectroscopic and Analytical Data
- NMR/IR/MS Consistency :
- All compounds show characteristic ¹H NMR signals for aromatic protons (δ 6.7–8.1 ppm) and oxazine methylene groups (δ 3.9–4.3 ppm) ().
- IR spectra confirm carbonyl (C=O) stretches near 1639–1695 cm⁻¹ and hydroxyl (O–H) bands at ~3262–3441 cm⁻¹ for hydroxyalkyl derivatives ().
- HR-MS data align with theoretical molecular weights (e.g., Compound 6a: calc’d 370.1438, found 370.1432) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
